

Application Notes and Protocols for 2-Amino-3-ethoxypyrazine in Food Science

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Compound of Interest

Compound Name: 2-Amino-3-ethoxypyrazine

Cat. No.: B113219

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Disclaimer: Direct quantitative data and regulatory information for **2-Amino-3-ethoxypyrazine** as a flavor compound are limited in publicly available scientific literature. The following application notes and protocols are based on the established knowledge of closely related pyrazine compounds, particularly other ethoxy- and aminopyrazines, which are recognized for their significant contributions to food flavors. All recommendations should be validated through specific testing with **2-Amino-3-ethoxypyrazine**.

Introduction to 2-Amino-3-ethoxypyrazine as a Flavor Compound

2-Amino-3-ethoxypyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are renowned for their potent and diverse aromas, often associated with roasted, nutty, toasted, and baked flavors, which are typically formed during the Maillard reaction in thermally processed foods. The presence of an ethoxy group and an amino group on the pyrazine ring suggests a complex and potent flavor profile, likely contributing both roasty, nutty notes characteristic of alkoxy pyrazines and potentially savory, Maillard-type notes associated with aminopyrazines.

Anticipated Sensory Profile: Based on structurally similar compounds, **2-Amino-3-ethoxypyrazine** is anticipated to possess a flavor profile that may include the following descriptors:

- Primary Notes: Nutty (e.g., roasted almond, hazelnut), roasted, coffee-like, cocoa-like.

- Secondary Notes: Earthy, toasted bread, popcorn, savory, and slightly sweet.

Applications in Food Products

2-Amino-3-ethoxypyrazine is expected to be a highly effective flavor ingredient for enhancing and imparting roasted and nutty characteristics in a variety of food products. Its application at low concentrations can significantly improve the overall flavor profile.

Table 1: Potential Applications and Suggested Starting Usage Levels of **2-Amino-3-ethoxypyrazine** (based on analogous pyrazine compounds)

Food Category	Suggested Starting Level (ppm)	Desired Flavor Impact
Bakery		
Bread, Crackers, Cookies	0.1 - 2.0	Enhances toasted and baked notes, provides a richer crust flavor.
Beverages		
Coffee and Chocolate Drinks	0.05 - 1.0	Boosts roasted coffee and rich cocoa notes.
Nut-based Beverages	0.1 - 1.5	Amplifies nutty and roasted character.
Savory Products		
Processed Meats	0.5 - 5.0	Contributes to a roasted, browned meat flavor.
Soups and Sauces	0.2 - 2.0	Adds depth and a savory, roasted background note.
Snack Foods (e.g., chips, nuts)	1.0 - 10.0 (in seasoning)	Provides a robust roasted and nutty flavor.
Confectionery		
Chocolate and Nut Products	0.1 - 2.0	Enhances cocoa and roasted nut flavors.

Quantitative Data for Structurally Similar Pyrazines

Due to the lack of specific data for **2-Amino-3-ethoxypyrazine**, the following table summarizes the odor and taste thresholds of other relevant pyrazine compounds to provide a quantitative basis for their sensory potency. Lower threshold values indicate a higher potency.

Table 2: Sensory Thresholds of Selected Pyrazine Compounds in Water

Pyrazine Compound	Odor Threshold (ppb)	Taste Threshold (ppb)	Predominant Sensory Descriptors
2-Acetyl-3-ethylpyrazine	~1000	10	Nutty, raw potato, earthy, popcorn, corn chip, meaty.[1]
2-Acetylpyrazine	62	10000	Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut.[1]
2,3-Dimethylpyrazine	2500-35000	Not widely reported	Nutty, cocoa, coffee, potato, meaty.[1]
2-Ethyl-3,5-dimethylpyrazine	1	Not widely reported	Cocoa, chocolate, nutty, burnt almond.[1]
2,3,5-Trimethylpyrazine	400	Not widely reported	Roasted nuts (hazelnut, peanut), baked potato, cocoa. [1]

Experimental Protocols

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[2][3][4][5]

Objective: To develop a detailed sensory profile of **2-Amino-3-ethoxypyrazine** in a specific food matrix.

Materials:

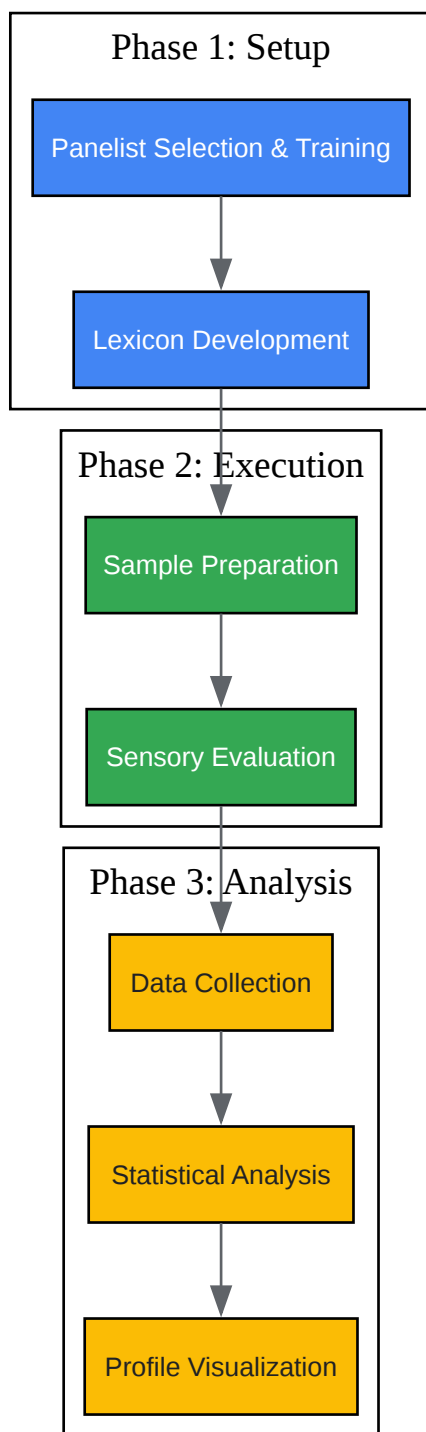
- **2-Amino-3-ethoxypyrazine** solution of known concentration.
- Food matrix for evaluation (e.g., neutral cracker, sugar cookie, milk).

- Reference standards for flavor descriptors (e.g., roasted almonds, instant coffee, cocoa powder).
- Sensory evaluation booths with controlled lighting and ventilation.
- Data collection software.

Procedure:

- Panelist Selection and Training:
 - Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and commitment.
 - Train panelists to identify and scale the intensity of various flavor attributes relevant to pyrazines. Provide reference standards to anchor the descriptors.
- Lexicon Development:
 - In a group session, have the trained panel evaluate the food matrix with and without the addition of **2-Amino-3-ethoxypyrazine**.
 - Panelists should generate descriptive terms for the aroma, flavor, and aftertaste.
 - Through discussion, the panel leader facilitates the development of a consensus lexicon of 10-15 key descriptors.
- Quantitative Evaluation:
 - Prepare samples of the food matrix with varying concentrations of **2-Amino-3-ethoxypyrazine**.
 - In individual sensory booths, present the samples to the panelists in a randomized and blind manner.
 - Panelists rate the intensity of each descriptor from the lexicon on a continuous line scale (e.g., 0 = not perceptible, 100 = very strong).

- Data Analysis:
 - Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
 - Visualize the results using spider web plots or bar charts to compare the sensory profiles.



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Quantitative Descriptive Analysis (QDA) Workflow.

Protocol for Determination of Odor Detection Threshold

This protocol is based on the ASTM E679 standard, which uses a forced-choice ascending concentration series.^{[6][7][8]}

Objective: To determine the lowest concentration of **2-Amino-3-ethoxypyrazine** that can be detected by a sensory panel.

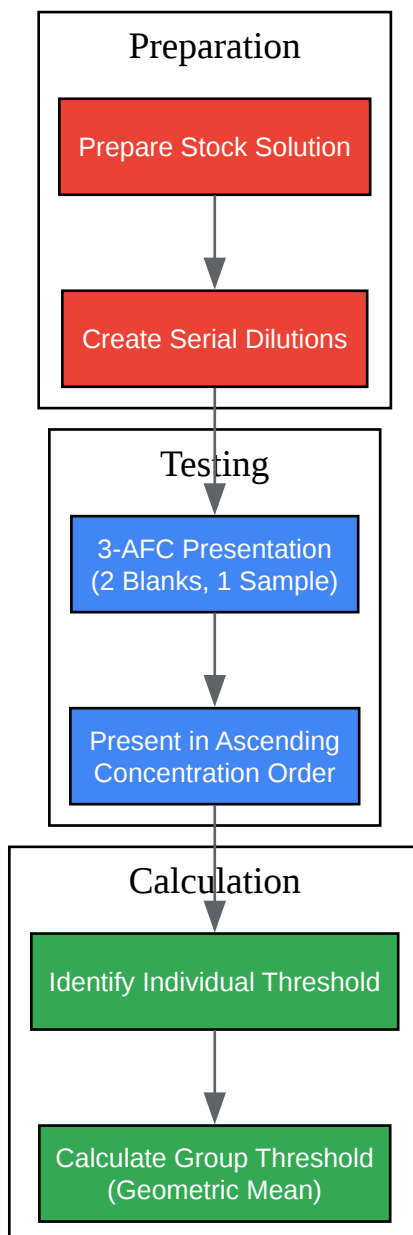
Materials:

- **2-Amino-3-ethoxypyrazine.**
- Odor-free water or other suitable solvent.
- Glass sniffing bottles with Teflon-lined caps.
- Volumetric flasks and pipettes for serial dilutions.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **2-Amino-3-ethoxypyrazine** in the chosen solvent.
 - Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions).
- Triangle Test Presentation (3-Alternative Forced Choice):
 - For each concentration level, present three samples to each panelist: two blanks (solvent only) and one sample containing the pyrazine.
 - The position of the pyrazine sample should be randomized for each set.
- Ascending Concentration Series:
 - Present the sets of samples to the panelists in order of increasing concentration.
 - For each set, the panelist must identify the sample that is different from the other two.
- Threshold Calculation:

- The individual threshold is the concentration at which the panelist correctly identifies the pyrazine sample and continues to do so for all higher concentrations.
- The group threshold is calculated as the geometric mean of the individual thresholds.



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Odor Detection Threshold Determination Workflow.

Protocol for Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a detector to identify aroma-active compounds.^{[9][10][11][12][13]}

Objective: To identify the specific aroma contribution of **2-Amino-3-ethoxypyrazine** in a complex food matrix.

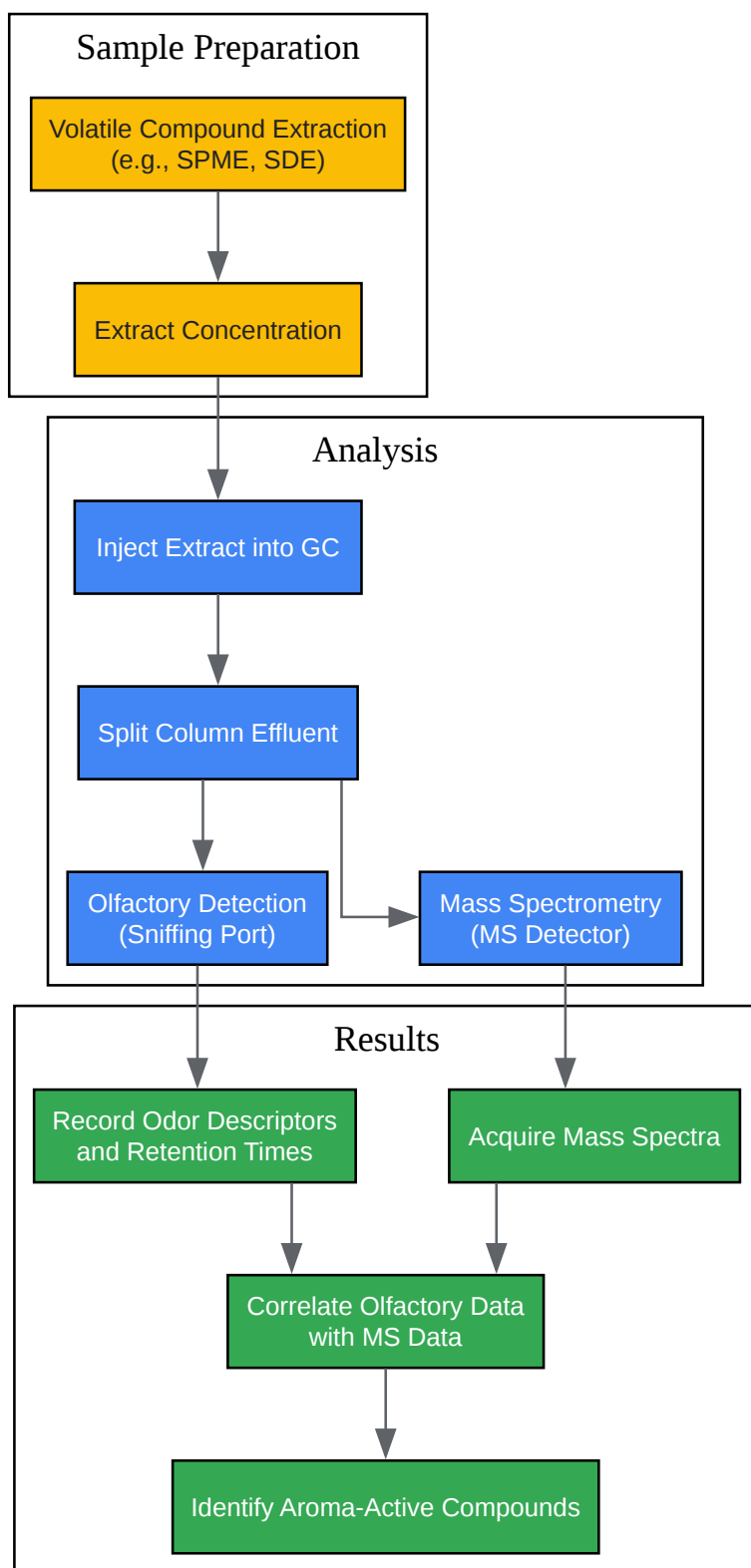
Materials:

- Gas chromatograph with a sniffing port.
- Mass spectrometer (for compound identification).
- Appropriate GC column (e.g., polar or non-polar capillary column).
- Food sample containing **2-Amino-3-ethoxypyrazine**.
- Solvents for extraction (e.g., dichloromethane).

Procedure:

- Sample Extraction:
 - Extract the volatile compounds from the food sample using a suitable method such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).
 - Concentrate the extract to an appropriate volume.
- GC-O Analysis:
 - Inject the extract into the GC. The effluent from the column is split between the mass spectrometer and the heated sniffing port.
 - A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

- Data Correlation:
 - Correlate the retention times of the perceived odors with the peaks in the chromatogram from the mass spectrometer.
 - Identify the compounds responsible for the specific aromas based on their mass spectra.



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Gas Chromatography-Olfactometry (GC-O) Workflow.

Regulatory and Safety Considerations

As of the current knowledge, **2-Amino-3-ethoxypyrazine** does not have a specific FEMA GRAS (Generally Recognized as Safe) status. However, many other pyrazine derivatives are considered GRAS for use as flavoring ingredients.[14][15] For instance, 2-ethoxy-3-ethylpyrazine is listed as FEMA GRAS (FEMA No. 4633).[16] Before commercial use, a thorough safety assessment of **2-Amino-3-ethoxypyrazine** would be required, following the principles established for flavoring ingredients. This would include an evaluation of its exposure, structural analogy to other safe compounds, metabolism, and toxicological data. It is the responsibility of the user to ensure compliance with all relevant food safety regulations.

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